molecular formula C18H14BrN3O3S B2822588 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole CAS No. 301233-95-4

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2822588
CAS No.: 301233-95-4
M. Wt: 432.29
InChI Key: KURLQZZYFSFREO-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromobenzoyl, dimethyl, and nitrophenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the bromobenzoyl group: This step involves the acylation of the pyrazole ring using 2-bromobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the nitrophenylsulfanyl group: This is done by reacting the intermediate with 4-nitrobenzenethiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenylsulfanyl group may play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-bromobenzoyl)-4-(4-nitrophenyl)piperazine
  • 1-(4-bromo-2-nitrophenyl)piperidine

Uniqueness

1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is unique due to the presence of both the pyrazole ring and the nitrophenylsulfanyl group, which confer distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2-bromophenyl)-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c1-11-17(26-14-9-7-13(8-10-14)22(24)25)12(2)21(20-11)18(23)15-5-3-4-6-16(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLQZZYFSFREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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